molecular formula C29H27N3O5 B11004293 N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide

Cat. No.: B11004293
M. Wt: 497.5 g/mol
InChI Key: ZHMJHTUDMINJDC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a complex organic compound that features a benzodioxole moiety and an isoindoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole and isoindoloquinazoline derivatives. Key steps could involve:

    Formation of the Benzodioxole Moiety: This might involve the reaction of catechol with formaldehyde under acidic conditions.

    Synthesis of Isoindoloquinazoline Core: This could be achieved through cyclization reactions involving phthalic anhydride and appropriate amines.

    Coupling Reactions: The final step might involve coupling the benzodioxole moiety with the isoindoloquinazoline core using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The isoindoloquinazoline core can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and possible biological activity.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

    Materials Science: As a building block for the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which might confer unique biological or chemical properties not found in simpler analogs.

Properties

Molecular Formula

C29H27N3O5

Molecular Weight

497.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanamide

InChI

InChI=1S/C29H27N3O5/c33-26(30-17-19-13-14-24-25(16-19)37-18-36-24)12-2-1-7-15-31-27-20-8-3-4-9-21(20)29(35)32(27)23-11-6-5-10-22(23)28(31)34/h3-6,8-11,13-14,16,27H,1-2,7,12,15,17-18H2,(H,30,33)

InChI Key

ZHMJHTUDMINJDC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O

Origin of Product

United States

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